2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0) is a highly stable, structurally precise nitroaromatic building block that serves as the critical upstream precursor for second-generation non-steroidal androgen receptor (AR) antagonists, including the blockbuster prostate cancer drugs Enzalutamide and Apalutamide. By embedding the essential 2-fluoro and N-methyl amide moieties early in the synthetic sequence, this compound allows manufacturers to bypass inefficient late-stage amidations. Its robust chemical stability enables bulk procurement and long-term storage, followed by on-demand, high-yield catalytic reduction to the corresponding aniline immediately prior to thiohydantoin or diazaspiro ring formation [1].
Substituting 2-Fluoro-N-methyl-4-nitrobenzamide with generic alternatives fundamentally compromises either the manufacturing process or the final API's efficacy. Using the free acid (2-fluoro-4-nitrobenzoic acid) forces the manufacturer to perform a low-atom-economy amidation step, introducing costly coupling reagents and reducing overall yield. Conversely, omitting the 2-fluoro substitution (using N-methyl-4-nitrobenzamide) yields a des-fluoro API analog that lacks the critical binding interactions required to achieve nanomolar antagonism of the androgen receptor, rendering the final product pharmacologically non-compliant[1]. Furthermore, attempting to procure the downstream amine directly introduces severe supply chain risks, as anilines are highly susceptible to oxidative degradation during storage compared to the indefinitely stable nitro precursor [2].
Procuring 2-Fluoro-N-methyl-4-nitrobenzamide eliminates a low-atom-economy amidation step required when starting from 2-fluoro-4-nitrobenzoic acid. Direct use of the N-methyl amide precursor allows for a single-step catalytic reduction (e.g., using Raney Ni/H2) to the target amine with >95% yield, whereas the two-step acid-to-amide-to-amine route introduces coupling reagent costs, lower overall yields (~75-80%), and additional purification bottlenecks [1].
| Evidence Dimension | Synthetic steps and overall yield to 4-amino intermediate |
| Target Compound Data | 1 step (reduction only), >95% yield |
| Comparator Or Baseline | 2-Fluoro-4-nitrobenzoic acid (2 steps: amidation + reduction, ~75-80% overall yield) |
| Quantified Difference | Elimination of 1 synthetic step; ~15-20% absolute increase in overall yield |
| Conditions | Industrial scale-up conditions (e.g., 100g scale, Raney Ni, 5.0 Kg H2) |
Eliminating the amidation step reduces reagent costs and simplifies the API manufacturing workflow, directly improving process economics.
While the downstream 4-amino-2-fluoro-N-methylbenzamide is the immediate reactant for thiohydantoin formation, anilines are notoriously prone to oxidative degradation, forming azo and azoxy impurities over time. 2-Fluoro-N-methyl-4-nitrobenzamide offers superior shelf stability (>24 months at room temperature without inert atmosphere) compared to its amine counterpart, allowing for bulk procurement and on-demand, just-in-time reduction [1].
| Evidence Dimension | Shelf-life and oxidative stability |
| Target Compound Data | >24 months (room temperature, ambient air) |
| Comparator Or Baseline | 4-Amino-2-fluoro-N-methylbenzamide (prone to rapid discoloration and oxidation without cold/inert storage) |
| Quantified Difference | Significant extension of shelf-life without specialized storage requirements |
| Conditions | Ambient warehouse storage conditions |
Procuring the highly stable nitro precursor minimizes batch-to-batch variability caused by degraded amine intermediates, ensuring reproducible API purity.
The 2-fluoro substitution on the N-methylbenzamide ring is non-negotiable for the pharmacological activity of second-generation anti-androgens like Enzalutamide. APIs synthesized from the des-fluoro analog (N-methyl-4-nitrobenzamide) exhibit significantly reduced binding affinity to the androgen receptor (AR). The precise regiochemistry of 2-Fluoro-N-methyl-4-nitrobenzamide ensures the final API achieves the critical IC50 (~36 nM) required to block AR nuclear translocation [1].
| Evidence Dimension | Target binding affinity (IC50) of the resulting API |
| Target Compound Data | API with 2-fluoro group (Enzalutamide): IC50 ~36 nM |
| Comparator Or Baseline | Des-fluoro API analogs (significantly reduced AR binding and efficacy) |
| Quantified Difference | Critical retention of nanomolar AR antagonist activity |
| Conditions | In vitro competitive AR binding assays (e.g., LNCaP cells) |
The 2-fluoro substitution is structurally mandatory for the final drug's efficacy, making this exact precursor irreplaceable for compliant API synthesis.
A major risk in reducing halogenated nitroaromatics is competitive hydrodehalogenation, which generates des-fluoro impurities. High-purity 2-Fluoro-N-methyl-4-nitrobenzamide demonstrates excellent chemoselectivity during catalytic hydrogenation (e.g., with Encapsulated Raney Ni), yielding the desired amine with <1% defluorination side reactions. Lower-quality crude mixtures or alternative halide precursors (like bromides) suffer from much higher rates of dehalogenation under identical conditions [1].
| Evidence Dimension | Chemoselectivity during nitro reduction |
| Target Compound Data | Clean reduction with <1% des-fluoro impurity |
| Comparator Or Baseline | Alternative halogenated precursors (e.g., bromides) or unoptimized conditions (high dehalogenation rates) |
| Quantified Difference | Minimal loss of the critical halogen atom during reduction |
| Conditions | H2 pressure (5.0 Kg), Encapsulated Raney Ni, methanol solvent |
High chemoselectivity during reduction ensures the final API meets stringent regulatory limits for des-fluoro impurities.
The primary industrial application is serving as the direct precursor to 4-amino-2-fluoro-N-methylbenzamide via catalytic hydrogenation, which is then immediately reacted to form the core thiohydantoin or diazaspiro structures of blockbuster prostate cancer therapeutics [1].
Utilized as a foundational building block in the design of next-generation anti-androgens targeting resistant prostate cancer mutants, where the 2-fluoro-N-methylbenzamide pharmacophore is required for optimal receptor binding [2].
Employed as a benchmark substrate in process engineering to develop and validate chemoselective reduction protocols (e.g., using Encapsulated Raney Ni) that safely reduce nitro groups without triggering competitive hydrodefluorination[1].